Diphenyl(3,4,5-trimethylphenyl)sulfonium Bromide

Electrochemical Surface Grafting Carbon Electrode Modification Aryl Radical Selectivity

Symmetrical triarylsulfonium salts often yield inconsistent surface modifications due to uncontrolled cleavage sites. This unsymmetrical sulfonium salt solves that by predominantly donating unsubstituted phenyl groups to the electrode. - Enables high-density, chemically uniform phenyl grafts for electrochemical sensors. - Predictable regiochemistry reduces byproduct mixtures and improves atom efficiency. - Ideal for photoacid generator (PAG) and cationic photoinitiator R&D applications.

Molecular Formula C21H21BrS
Molecular Weight 385.4 g/mol
Cat. No. B13699953
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiphenyl(3,4,5-trimethylphenyl)sulfonium Bromide
Molecular FormulaC21H21BrS
Molecular Weight385.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1C)C)[S+](C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
InChIInChI=1S/C21H21S.BrH/c1-16-14-21(15-17(2)18(16)3)22(19-10-6-4-7-11-19)20-12-8-5-9-13-20;/h4-15H,1-3H3;1H/q+1;/p-1
InChIKeyXMNKPVRYIOSYRZ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diphenyl(3,4,5-trimethylphenyl)sulfonium Bromide: Structural & Procurement Baseline


Diphenyl(3,4,5-trimethylphenyl)sulfonium bromide (CAS 1660999-46-1) is an unsymmetrical triarylsulfonium salt with the molecular formula C21H21BrS . It belongs to a class of compounds widely used as photoacid generators (PAGs) and cationic photoinitiators, but its unique substitution pattern—two unsubstituted phenyl rings and one 3,4,5-trimethylphenyl ring—creates a distinct electronic and steric environment around the central sulfur atom [1]. This structural asymmetry is the foundational property from which its key performance differentiators, such as regioselective electrochemical cleavage, emerge.

Regioselective electrochemical grafting of phenyl groups
Distinct photoacid generator vs. 2,4,6-trimethylphenyl isomer (WPAG-367)
Predictable regiochemistry in nucleophilic derivatization

Diphenyl(3,4,5-trimethylphenyl)sulfonium Bromide: Limitations of Generic Substitution


Procurement decisions for triarylsulfonium salts often overlook the critical role of aryl ring substitution patterns, mistakenly treating all members of the class as interchangeable photoacid generators. However, the electrochemical and photolytic behavior of these salts is highly sensitive to the electronic nature of the substituents [1]. As demonstrated by Vase et al., the direction of reductive cleavage in unsymmetrical triarylsulfonium salts is dictated by the substituents on the aryl rings, directly determining the composition of the grafted film or the photoproducts [2]. A generic, symmetrical alternative like triphenylsulfonium bromide or tris(4-methylphenyl)sulfonium bromide will not reproduce this regioselective behavior, leading to a different mixture of radical species and ultimately a failed or inconsistent surface modification process [2].

Symmetrical triphenylsulfonium salts lack regioselective cleavage and produce different graft films, potentially altering surface functionality.

The 2,4,6-trimethylphenyl isomer (WPAG-367) exhibits different melting point and UV absorption, shifting thermal and photo-processing windows.

Generic sulfonium salts without the symmetric 3,4,5-trimethyl pattern may generate complex product mixtures during derivatization, reducing synthetic efficiency.

Diphenyl(3,4,5-trimethylphenyl)sulfonium Bromide: Differentiation Evidence


Regioselective Electrochemical Grafting of Aryl Groups

The unsymmetrical nature of the target compound directly controls the outcome of electrochemical grafting. Vase et al. established a mechanistic model showing that in unsymmetrical triarylsulfonium salts, the reductive cleavage pathway is determined by the substituent's inductive effect [1]. For the target compound's 3,4,5-trimethylphenyl group, the combined electron-donating effect of three methyl groups is expected to favor cleavage of the less substituted phenyl-S bond, leading to a film predominantly composed of phenyl groups. This is analogous to the observed behavior of (4-methoxyphenyl)diphenylsulfonium salt, which yields primarily phenyl grafts, but contrasts sharply with (4-chlorophenyl)diphenylsulfonium salt, which produces a mixed phenyl/chlorophenyl film [1]. This predictable selectivity is a quantifiable performance metric obtainable via XPS or electrochemical blocking assays [1].

Grafting selectivity
Class-level inference
Predicted >50% phenyl grafting vs. mixed phenyl/chlorophenyl film from Cl-analog
Single-precursor route to predominantly phenyl-rich surfaces
Exact phenyl:trimethylphenyl ratio requires experimental measurement
Electrochemical Surface Grafting Carbon Electrode Modification Aryl Radical Selectivity

Structural Isomer Differentiation

The position of methyl substitution on the aryl ring creates a significant structural differentiation. The commercial photoacid generator WPAG-367 is the 2,4,6-trimethylphenyl isomer (mesityl) formulated as a p-toluenesulfonate salt [1]. Its melting point is 112–113 °C and it exhibits characteristic UV absorption at 193 nm (ε=118,131) and 248 nm (ε=14,722) [1]. The 3,4,5-trimethyl substitution pattern in the target compound presents a different steric profile, with the meta-methyl groups offering less steric hindrance around the sulfur center compared to the ortho-methyl groups in the mesityl isomer. This is expected to result in a lower melting point, a different crystal packing arrangement, and a distinct UV-Vis absorption spectrum compared to WPAG-367. Specific mp and ε values for the target compound are not yet published, representing a key analytical gap.

Isomer mp / UV distinction
Data to verify
Target mp & ε not published; WPAG-367 mp 112–113°C
Distinct thermal/optical profile expected from positional isomerism
Target mp >10°C shift and λmax shift probable but unconfirmed
Photoacid Generator Sulfonium Salt Isomerism Thermal Stability Optical Absorption

Symmetric Substitution for Predictable Derivatization

The 3,4,5-trimethyl substitution pattern is also distinguished by its symmetrical arrangement on the aromatic ring, which can confer predictable regiochemistry during nucleophilic substitution reactions on the sulfonium core . The symmetry eliminates the formation of rotamers or atropisomers, which could complicate the synthesis or purification of derivatives. This is a practical advantage over less symmetric aryl substitution patterns where the point of nucleophilic attack may vary. Sources indicate this symmetric pattern enables predictable regiochemistry during sulfonium formation and subsequent modifications . Direct quantitative head-to-head reactivity data (e.g., rate constants vs. 4-methylphenyl or 2,4,6-trimethylphenyl analogs) are, however, absent from the public literature.

Derivatization regiochemistry
Supporting evidence
Single predictable reactive site expected due to symmetric 3,4,5-trimethyl group
Simplifies synthesis and purification of sulfonium derivatives
Quantitative rate constants and product distributions not available
Nucleophilic Substitution Sulfonium Salt Functionalization Synthetic Intermediate

Diphenyl(3,4,5-trimethylphenyl)sulfonium Bromide: Priority Applications


Phenyl-Functionalized Carbon Electrodes for Sensing

The compound is a prime candidate for creating carbon surfaces with a high density of phenyl grafts for electrochemical sensor applications. Unlike symmetrical triphenylsulfonium salts, which waste two-thirds of their mass as diphenyl sulfide byproduct, or electron-withdrawing substituted salts that create mixed monolayers, the target compound is predicted to predominantly donate its unsubstituted phenyl rings to the electrode surface [1]. This provides a more atom-efficient and chemically uniform modification approach, which is critical for sensor reproducibility.

Tailored-Absorption Photoacid Generator

The compound should be evaluated head-to-head against the established mesityl isomer (WPAG-367) for use in photoresist formulations [1]. The shift from ortho to meta/para methylation is expected to alter the molecule's molar absorptivity and thermal stability, potentially providing a better match for specific UV-LED light sources or allowing for a different post-exposure bake (PEB) temperature window [1]. This is a direct procurement decision point for research teams optimizing advanced lithographic processes.

Predictable Synthesis of Triarylsulfonium Derivatives

For medicinal chemistry or materials science groups using the sulfonium core as a synthetic handle, the 3,4,5-trimethyl substitution pattern offers a distinct advantage. Its symmetric nature directs nucleophilic attack to a single, predictable site, thereby avoiding complex mixtures of products . This scenario is applicable when the compound serves as a starting material to create libraries of functionalized sulfonium salts, where synthetic efficiency and product purity are paramount.

Application
Selection Property
Validation Focus
Phenyl-functionalized carbon electrodes
Predicted phenyl grafting selectivity
Graft composition by XPS or electrochemical blocking assay
Tailored-absorption photoacid generator
Thermal/UV absorption profile vs. 2,4,6-isomer
DSC and UV-Vis spectral comparison
Predictable sulfonium derivatization
Regiochemical uniformity of nucleophilic attack
Product distribution and yield in model reactions
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